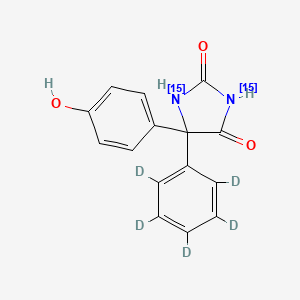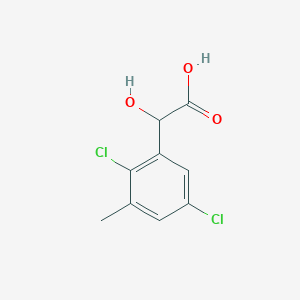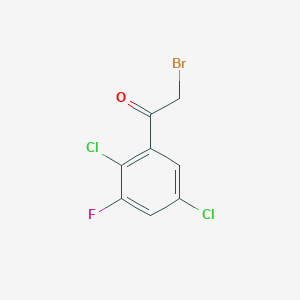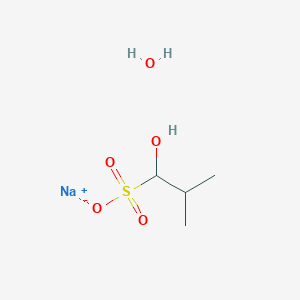
N2-Isobutyryl-2'-O-méthyl-guanosine
Vue d'ensemble
Description
N2-Isobutyryl-2’-O-methylguanosine is a modified nucleoside with the chemical formula C15H21N5O6 and a molecular weight of 367.36 g/mol . This compound is known for its high purity and quality, making it suitable for various research applications. It has antiviral and anticancer properties and can be used as an activator for DNA synthesis .
Applications De Recherche Scientifique
N2-Isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Acts as an activator for DNA synthesis and is used in studies involving DNA replication and repair.
Medicine: Exhibits antiviral and anticancer properties, making it a potential candidate for drug development.
Industry: Used in the production of high-purity nucleosides for pharmaceutical and biotechnological applications
Mécanisme D'action
The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA, where it acts as a purine nucleoside analog. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell growth and proliferation, leading to its antitumor effects .
Safety and Hazards
While specific safety and hazard information for N2-Isobutyryl-2’-O-methyl-guanosine is not detailed in the search results, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
N2-Isobutyryl-2’-O-methyl-guanosine has potential therapeutic and industrial applications. It has been studied for its role in drug development, with promising results in preclinical studies. It has also been studied in clinical trials for its potential therapeutic effects in various diseases, including viral infections and cancer . It has potential applications in environmental research and industrial research .
Analyse Biochimique
Biochemical Properties
N2-Isobutyryl-2’-O-methyl-guanosine plays a crucial role in various biochemical reactions, particularly in the inhibition of DNA synthesis and the induction of apoptosis. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antineoplastic agent.
Cellular Effects
N2-Isobutyryl-2’-O-methyl-guanosine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, N2-Isobutyryl-2’-O-methyl-guanosine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects contribute to its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of N2-Isobutyryl-2’-O-methyl-guanosine involves several key processes. At the molecular level, this compound binds to DNA and RNA, interfering with their synthesis and function . It inhibits the activity of DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine induces apoptosis by activating caspases and other apoptotic proteins . These molecular interactions underscore the compound’s potential as an antineoplastic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Isobutyryl-2’-O-methyl-guanosine have been observed to change over time. The compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that N2-Isobutyryl-2’-O-methyl-guanosine maintains its biological activity and continues to induce apoptosis in cancer cells . These findings suggest that the compound is suitable for long-term use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N2-Isobutyryl-2’-O-methyl-guanosine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N2-Isobutyryl-2’-O-methyl-guanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
N2-Isobutyryl-2’-O-methyl-guanosine is involved in several metabolic pathways, primarily related to nucleoside metabolism. The compound is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites . These metabolites further interact with various biomolecules, affecting metabolic flux and metabolite levels . The involvement of N2-Isobutyryl-2’-O-methyl-guanosine in these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, N2-Isobutyryl-2’-O-methyl-guanosine is transported and distributed through specific transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside, N2-Isobutyryl-2’-O-methyl-guanosine interacts with binding proteins that regulate its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
N2-Isobutyryl-2’-O-methyl-guanosine exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine is found in the cytoplasm, where it interacts with various proteins and enzymes involved in cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the protection of the guanosine molecule followed by methylation and isobutyrylation. The process typically starts with the protection of the 2’-hydroxyl group of guanosine using a suitable protecting group. This is followed by the methylation of the 2’-hydroxyl group to form 2’-O-methylguanosine. The final step involves the isobutyrylation of the N2 position to yield N2-Isobutyryl-2’-O-methylguanosine .
Industrial Production Methods
Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides .
Comparaison Avec Des Composés Similaires
N2-Isobutyryl-2’-O-methylguanosine is unique due to its specific modifications at the N2 and 2’-O positions. Similar compounds include:
2’-O-Methylguanosine: Lacks the isobutyryl group at the N2 position.
N2-Isobutyrylguanosine: Lacks the methyl group at the 2’-O position.
2’-O-Methyl-N2-isobutyroylguanosine: Another modified nucleoside with similar properties but different structural modifications
These compounds share some properties with N2-Isobutyryl-2’-O-methylguanosine but differ in their specific chemical modifications, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULCYXEYODQOG-AKAIJSEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)


![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)